Methyl 6-amino-4-chloronicotinate chemical properties
Methyl 6-amino-4-chloronicotinate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 6-amino-4-chloronicotinate
This guide provides a comprehensive technical overview of Methyl 6-amino-4-chloronicotinate, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a versatile chemical building block, understanding its core chemical properties, reactivity, and spectroscopic profile is essential for its effective utilization in the synthesis of novel bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational data and practical insights.
Core Chemical and Physical Properties
Methyl 6-amino-4-chloronicotinate is a solid organic compound at room temperature.[1] Its structure features a pyridine ring substituted with an amino group, a chlorine atom, and a methyl ester group. These functional groups dictate its solubility, reactivity, and spectroscopic characteristics. The presence of the amino group suggests moderate solubility in polar organic solvents.[1]
Table 1: Physicochemical Properties of Methyl 6-amino-4-chloronicotinate
| Property | Value | Source(s) |
| CAS Number | 1260666-60-1 | [2][3][4] |
| Molecular Formula | C₇H₇ClN₂O₂ | [2][4] |
| Molecular Weight | 186.59 g/mol | [2][5] |
| Appearance | Solid | |
| Purity | Typically ≥95-98% | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Spectroscopic Profile for Structural Elucidation
The precise identification and characterization of Methyl 6-amino-4-chloronicotinate rely on a combination of modern spectroscopic techniques. The following sections detail the expected spectral data based on its molecular structure and established principles of spectroscopy.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6] The chemical shifts are influenced by the electronic environment of the nuclei, which is dictated by the presence of electronegative atoms and aromatic systems.[8][9]
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons.
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Aromatic Protons: Two signals are expected for the two protons on the pyridine ring. Their chemical shifts would likely appear in the downfield region (δ 6.0-8.5 ppm) characteristic of aromatic protons.
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Amino (-NH₂) Protons: A broad singlet is anticipated for the two protons of the primary amine. The chemical shift can vary depending on the solvent and concentration.
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Methyl Ester (-OCH₃) Protons: A sharp singlet corresponding to the three protons of the methyl group is expected, typically in the range of δ 3.5-4.0 ppm.[6]
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
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Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the most downfield position, typically in the range of δ 160-175 ppm.
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Aromatic Carbons: The five carbons of the pyridine ring will show signals in the aromatic region (δ 100-160 ppm). The carbons directly attached to the chlorine and nitrogen atoms will have their chemical shifts significantly influenced.
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Methyl Carbon: The methyl carbon of the ester group will appear in the upfield region of the spectrum, typically around δ 50-60 ppm.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide insights into the structure through fragmentation patterns.[7] For Methyl 6-amino-4-chloronicotinate, the expected molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 186.6 g/mol ). The presence of chlorine would also result in a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[7]
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N-H Stretching: The amino group will exhibit characteristic stretches in the region of 3300-3500 cm⁻¹.
-
C=O Stretching: A strong absorption band corresponding to the ester carbonyl group is expected around 1700-1730 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: The C-O bond of the ester will show a signal in the 1000-1300 cm⁻¹ range.
-
C-Cl Stretching: The carbon-chlorine bond will have a characteristic absorption in the fingerprint region, typically below 800 cm⁻¹.
Reactivity and Synthetic Applications
The chemical reactivity of Methyl 6-amino-4-chloronicotinate is governed by its three key functional groups: the amino group, the chloro substituent, and the methyl ester. This trifunctional nature makes it a valuable intermediate in organic synthesis.
-
Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.
-
Chloro Group: The chlorine atom on the pyridine ring can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.[1]
-
Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid or can be a site for nucleophilic attack by strong nucleophiles.
This versatile reactivity profile makes Methyl 6-amino-4-chloronicotinate a key building block in the synthesis of complex heterocyclic compounds for pharmaceutical applications.[1][10] Chloro-containing molecules are prevalent in a significant number of FDA-approved drugs, highlighting the importance of intermediates like this in drug discovery.[11] The strategic placement of substituents can profoundly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.[12][13]
Caption: General workflow for spectroscopic analysis.
Safety and Handling
Proper handling of Methyl 6-amino-4-chloronicotinate is crucial to ensure laboratory safety. The following information is derived from available safety data sheets.
Table 2: Hazard and Precautionary Information
| Category | Statements | Source(s) |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [14] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P501: Dispose of contents/container to an approved waste disposal plant. | [14][15] |
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [14][15]* First Aid Measures:
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [15][16] * In case of skin contact: Wash off immediately with soap and plenty of water. [15][16] * If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. [15][16] * If swallowed: Clean mouth with water and get medical attention. [15]* Incompatible Materials: Strong oxidizing agents and strong acids. [14]* Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, chlorine, and hydrogen chloride gas. [14]
-
Conclusion
Methyl 6-amino-4-chloronicotinate is a valuable chemical intermediate with a well-defined set of chemical and physical properties. Its multifunctional nature provides a versatile platform for the synthesis of a wide array of complex heterocyclic structures. A thorough understanding of its spectroscopic characteristics, reactivity, and safety protocols is paramount for its successful application in research and development, particularly in the ever-evolving field of drug discovery.
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